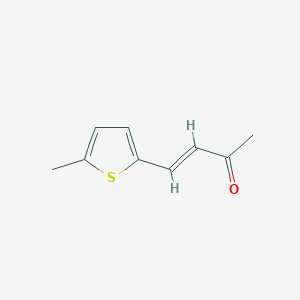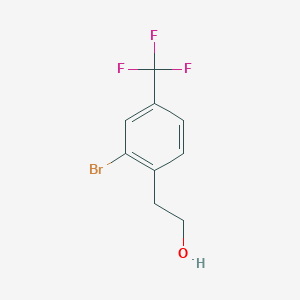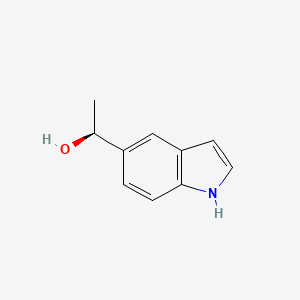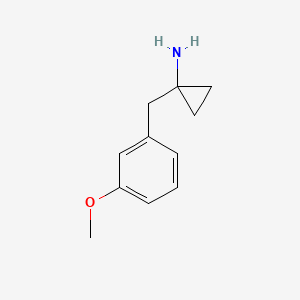
2,3-Difluorobenzothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluorobenzothioamide is an organic compound with the molecular formula C7H5F2NS It is a derivative of benzothioamide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorobenzothioamide typically involves the reaction of 2,3-difluorobenzonitrile with ammonium sulfide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like pyridine at elevated temperatures (around 50°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions: 2,3-Difluorobenzothioamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thioamide group can be oxidized to form sulfonamides or reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzothioamides.
Oxidation Reactions: Products include sulfonamides.
Reduction Reactions: Products include amines.
科学的研究の応用
2,3-Difluorobenzothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,3-Difluorobenzothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The thioamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.
類似化合物との比較
- 2,4-Difluorobenzothioamide
- 2,5-Difluorobenzothioamide
- 2,6-Difluorobenzothioamide
Comparison: 2,3-Difluorobenzothioamide is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to other difluorobenzothioamides, the 2,3-substitution pattern may result in different electronic and steric effects, leading to variations in its interactions with molecular targets and its overall properties.
特性
分子式 |
C7H5F2NS |
|---|---|
分子量 |
173.19 g/mol |
IUPAC名 |
2,3-difluorobenzenecarbothioamide |
InChI |
InChI=1S/C7H5F2NS/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) |
InChIキー |
FOZQZRBSXLZPJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)F)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


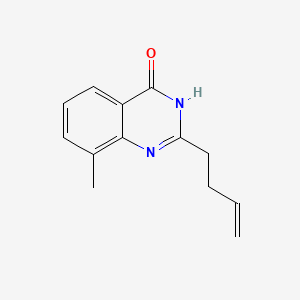

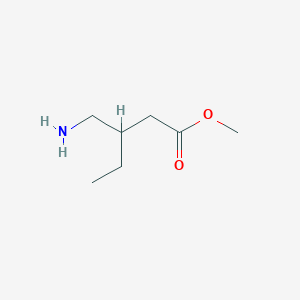
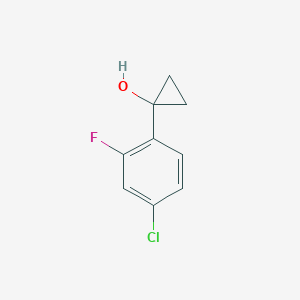
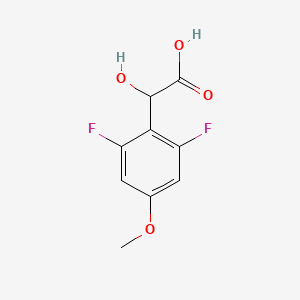
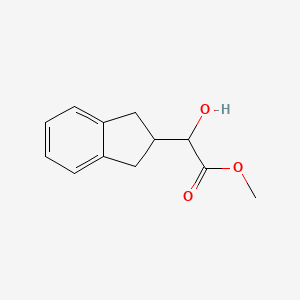
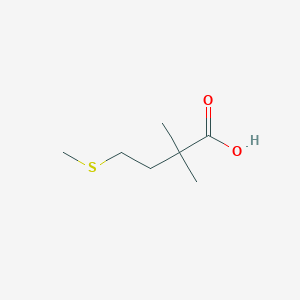
![methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)
![tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate](/img/structure/B13605624.png)
